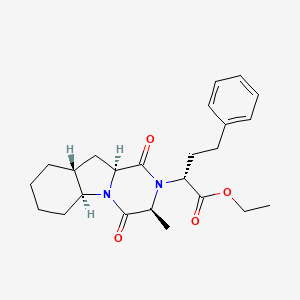
Thioridazine-d3 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stable isotope labeled (deuterated) internal standard for Thioridazine
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thioridazine hydrochloride (HCl) has shown promise as an antimicrobial helper compound, particularly against antimicrobial-resistant bacteria. A study by Jørgensen et al. (2020) synthesized a derivative, 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (T5), which exhibited low toxicity and effective activity against Gram-positive pathogens like Staphylococcus aureus. This derivative showed reduced blood-brain barrier permeability, suggesting its potential as an antimicrobial agent.
Cancer Research
Thioridazine has been explored for its potential in cancer treatment. Chu et al. (2019) found that thioridazine induced autophagy and apoptosis in glioma cells through the Wnt/β-catenin signaling pathway, suggesting its use as a therapeutic agent for glioblastoma multiforme (Chu et al., 2019). Additionally, Lu et al. (2015) demonstrated that thioridazine reduced cell viability and inhibited cell migration in hepatocellular carcinoma (HCC) cells, indicating its potential role in treating HCC (Lu et al., 2015).
Pharmaceutical Analysis
Biryol and Dermiş (1998) conducted a study on the voltammetric determination of thioridazine hydrochloride, a key aspect of pharmaceutical analysis. This research contributes to the understanding of its properties and applications in psychiatric treatments (Biryol & Dermiş, 1998).
Anti-Cancer Stem Cell Activity
Zhang et al. (2017) reported that thioridazine inhibited the proliferation of colorectal cancer stem cells (CSCs) and induced apoptosis, highlighting its potential as a treatment for colon cancer (Zhang et al., 2017).
PI3K/Akt/mTOR Pathway in Cancer
Kang et al. (2012) found that thioridazine targeted the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells, suggesting its efficacy in suppressing tumor growth (Kang et al., 2012).
Physico-Chemical Properties
The study by Cheema et al. (2007) investigated the physico-chemical properties of thioridazine hydrochloride in water/ethanol mixed solvents. This research provides insight into the drug's behavior in different environments, which is crucial for understanding its mechanism of action (Cheema et al., 2007).
Therapeutic Potential in Ovarian Cancer
Park et al. (2014) demonstrated that thioridazine inhibited angiogenesis and tumor growth in ovarian cancer xenografts by targeting the VEGFR-2/PI3K/mTOR pathway, providing evidence of its potential as an anti-tumor and anti-angiogenic agent (Park et al., 2014).
Eigenschaften
Molekularformel |
C21H23D3N2S2.HCl |
|---|---|
Molekulargewicht |
410.05 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



